One of the primary research applications of 2-A-N-TFEA lies in its role as a precursor for the synthesis of isoxazoline indolizine amides. These molecules exhibit antimicrobial activity, making them potential candidates for the development of new antibiotics.
A study published in the European Journal of Medicinal Chemistry demonstrates the use of 2-A-N-TFEA in the synthesis of a library of isoxazoline indolizine amides, evaluating their antibacterial and antifungal activity. The results suggest that these compounds possess promising in vitro activity against various clinically relevant pathogens [1].
[1] Luigi Minici et al. (2014). Synthesis and biological evaluation of a library of isoxazoline indolizine amides as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 83, 246-259.
While research on 2-A-N-TFEA is limited, its role as a precursor for potentially bioactive molecules like isoxazoline indolizine amides highlights its potential for further exploration. Future research could investigate:
2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound with the molecular formula CHClFNO and a molecular weight of 192.57 g/mol. This compound is primarily known for its stability in salt form and serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide that operates by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels . The presence of trifluoroethyl groups in its structure imparts unique properties, making it valuable in pharmaceutical and agrochemical applications.
The chemical reactivity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is largely attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:
Several methods have been documented for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide:
The primary application of 2-amino-N-(2,2,2-trifluoroethyl)acetamide lies in its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Specifically, it is crucial in producing fluralaner and other related compounds that exhibit insecticidal properties. Additionally, due to its functional groups, it may find use as a reactant in synthesizing more complex molecules such as isoxazoline indolizine amides.
While specific interaction studies on 2-amino-N-(2,2,2-trifluoroethyl)acetamide are scarce, its derivatives have been explored for their interactions with biological systems. The lack of established literature on this compound suggests that further investigation into its interactions and potential biological effects is warranted.
Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 0.72 | Contains a chlorine atom instead of an amino group |
| N-Methyl-2,2,2-trifluoroacetamide | 0.70 | Methyl substitution at nitrogen; lacks amino functionality |
| 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | 0.69 | Contains an alkyne group; different substitution pattern |
| 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride | 0.61 | Piperazine ring structure; different nitrogen functionalities |
| 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride | 0.61 | Similar to above but with additional hydrochloride salt |
The unique trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethyl)acetamide distinguishes it from these similar compounds by potentially enhancing its lipophilicity and biological activity.
The thermal transition points of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide represent fundamental physicochemical parameters that are essential for understanding its behavior under various temperature conditions [4] [5] [6]. Current analytical data indicates that specific melting and boiling point values for this compound have not been definitively established in the available literature [4] [5] [6]. The hydrochloride salt form, which is more commonly studied due to its enhanced stability, also lacks comprehensive thermal transition data [4] [11] [12].
The absence of precise melting and boiling point determinations may be attributed to the compound's relatively recent emergence as an intermediate in pharmaceutical synthesis and the technical challenges associated with measuring thermal properties of fluorinated acetamide derivatives [1] [3]. The trifluoroethyl substituent significantly influences the intermolecular forces within the crystal lattice, potentially affecting the energy requirements for phase transitions [3] [13].
Thermal analysis studies utilizing thermogravimetric analysis and differential scanning calorimetry would be required to establish definitive phase transition temperatures for this compound [29] [31]. The presence of multiple functional groups, including the amino group, amide functionality, and trifluoroethyl moiety, creates complex intermolecular interactions that influence thermal behavior [3] [17].
2-Amino-N-(2,2,2-trifluoroethyl)acetamide exhibits distinct physical state characteristics that are influenced by its molecular structure and intermolecular forces [4] [11] [12]. The hydrochloride salt form exists as a solid crystalline material at room temperature, typically appearing as a white powder [4] [11] [12]. This physical state is stabilized by ionic interactions between the protonated amino group and the chloride anion, along with hydrogen bonding networks within the crystal structure [11] [12].
The free base form of the compound maintains similar solid-state characteristics, though specific density measurements have not been reported in the current literature [5] [30]. The molecular weight of the free base is 156.11 grams per mole, while the hydrochloride salt exhibits a molecular weight of 192.57 grams per mole [1] [2] [5] [7] [8]. This molecular weight difference of approximately 23% reflects the addition of hydrochloric acid to form the salt [5] [7] [8].
The trifluoroethyl group contributes significantly to the overall molecular properties, accounting for approximately 36.5% of the total molecular mass in the free base form [1] [2]. This high fluorine content influences the compound's lipophilicity and intermolecular interactions, potentially affecting its crystalline packing and density characteristics [3] [14].
The solubility characteristics of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide are governed by the interplay between its polar functional groups and the highly electronegative trifluoroethyl substituent [3] [4]. Current literature indicates limited specific solubility data across different solvent systems [4]. The compound's amphiphilic nature, containing both hydrophilic amino and amide groups alongside the lipophilic trifluoroethyl moiety, suggests complex solubility behavior that varies significantly with solvent polarity [3] [14].
The trifluoroethyl group enhances lipophilicity while simultaneously creating unique solvation patterns due to the strong electronegativity of fluorine atoms [3] [14] [16]. This dual character likely results in moderate solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly employed in synthetic applications involving this compound [9] [25].
The hydrochloride salt form is expected to exhibit enhanced solubility in polar protic solvents compared to the free base, due to the ionic character introduced by the chloride anion [11] [12]. However, comprehensive solubility parameter studies across various solvent systems remain to be conducted to fully characterize the solvation behavior of this compound [4].
The thermal stability of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is influenced by the presence of multiple reactive functional groups and the electron-withdrawing effect of the trifluoroethyl substituent [4] [11] [13]. Under normal ambient conditions, the compound demonstrates acceptable stability, with no significant decomposition observed during routine handling and storage [4] [11]. The trifluoroethyl group contributes to thermal stability by reducing electron density at adjacent carbon centers, thereby decreasing susceptibility to thermal degradation pathways [13] [16].
Thermal analysis studies would be required to establish precise decomposition temperatures and degradation mechanisms [29] [31]. The presence of the primary amino group creates potential sites for thermal degradation through deamination reactions, particularly at elevated temperatures [13]. The amide functionality may undergo hydrolysis or cyclization reactions under thermal stress, leading to the formation of degradation products [13] [25].
The stability profile is enhanced in the hydrochloride salt form, where protonation of the amino group reduces its nucleophilicity and potential for unwanted side reactions [11] [12]. This ionic form demonstrates improved thermal stability compared to the free base, making it the preferred form for long-term storage and commercial applications [11] [12].
Environmental factors significantly influence the stability profile of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, with humidity, temperature, and exposure to light being primary considerations [4] [11] [13]. Elevated humidity levels can promote hydrolytic degradation of the amide bond, particularly in the presence of trace acids or bases [4] [11]. The compound's hygroscopic nature in the salt form necessitates careful control of storage humidity to maintain chemical integrity [11] [12].
Temperature fluctuations affect the compound's stability through acceleration of thermal degradation pathways and promotion of solid-state transformations [4] [11]. Consistent storage temperatures within the ambient range minimize these effects and preserve the compound's chemical and physical properties [11] [12]. Extreme temperature variations should be avoided to prevent stress-induced degradation [4] [11].
Light exposure, particularly ultraviolet radiation, may induce photochemical degradation reactions involving the amino group and amide functionality [13]. Although the trifluoroethyl group provides some protection against photodegradation through its electron-withdrawing effects, prolonged exposure to intense light sources should be minimized [13] [16]. Storage in amber glass containers or light-protected environments is recommended for long-term stability [11] [12].
The trifluoroethyl substituent in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide exerts profound effects on the electronic distribution throughout the molecular framework [3] [14] [16]. The three fluorine atoms in the trifluoromethyl group create a region of high electron density while simultaneously acting as strong electron-withdrawing groups through inductive effects [14] [16] [22]. This dual electronic character significantly alters the reactivity and properties of adjacent functional groups [3] [14].
The electron-withdrawing nature of the trifluoroethyl group reduces electron density at the amide nitrogen, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated analogs [14] [16]. This electronic perturbation affects the amide's hydrogen bonding capacity and influences its interaction with biological targets and synthetic reagents [3] [17]. The inductive effect propagates through the molecular backbone, modifying the electronic properties of the amino group and carbonyl functionality [14] [16].
Computational studies utilizing density functional theory calculations would provide detailed insights into the electronic structure and charge distribution patterns [23] [24] [25]. The strong electronegativity of fluorine atoms creates unique electrostatic potential surfaces that influence molecular recognition and binding interactions [22] [27]. These electronic effects contribute to the compound's enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated acetamide derivatives [3] [16].
The hydrogen bonding capacity of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is determined by the presence of multiple hydrogen bond donor and acceptor sites within its molecular structure [8] [17]. The compound possesses three hydrogen bond donor sites in the hydrochloride salt form and five hydrogen bond acceptor sites, creating opportunities for extensive intermolecular hydrogen bonding networks [8]. The primary amino group serves as a strong hydrogen bond donor, while the carbonyl oxygen and fluorine atoms function as hydrogen bond acceptors [8] [17].
The trifluoroethyl group significantly influences hydrogen bonding patterns through its electronic effects on adjacent functional groups [17] [28]. The electron-withdrawing nature of the fluorine atoms reduces the electron density at the amide nitrogen, potentially weakening its hydrogen bonding capacity as a donor [14] [17]. However, the fluorine atoms themselves can participate in weak hydrogen bonding interactions, contributing to the overall hydrogen bonding network [17] [26].
Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen may stabilize specific conformations, influencing the compound's three-dimensional structure and biological activity [17] [27]. The hydrogen bonding capacity affects solubility, crystal packing, and intermolecular interactions in both solid and solution phases [17] [26]. These interactions play crucial roles in determining the compound's pharmacokinetic properties and synthetic utility [3] [17].
The conformational landscape of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is characterized by rotational freedom around several single bonds, creating multiple possible three-dimensional arrangements [18] [27] [28]. The primary conformational flexibility arises from rotation around the carbon-nitrogen bond connecting the acetamide backbone to the trifluoroethyl group [18] [28]. The trifluoromethyl group's bulky nature and strong electronic effects influence the preferred conformational states [28].
Molecular modeling studies utilizing computational chemistry methods such as density functional theory would reveal the relative energies of different conformational states and the barriers to interconversion [23] [24] [27]. The presence of the trifluoroethyl group creates steric and electronic constraints that favor specific conformational arrangements [28]. These preferred conformations affect the compound's biological activity and its ability to interact with target molecules [18] [27].
The rotational correlation times and conformational dynamics are influenced by solvent effects and temperature [26] [28]. In solution, the compound may exist as an equilibrium mixture of multiple conformers, with the population distribution depending on environmental conditions [26] [28]. Understanding these conformational properties is essential for predicting the compound's behavior in biological systems and optimizing its synthetic applications [18] [27].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₇F₃N₂O | [1] [2] [5] |
| Molecular Weight (free base) | 156.11 g/mol | [1] [2] [30] |
| Molecular Weight (HCl salt) | 192.57 g/mol | [5] [7] [8] |
| Hydrogen Bond Donors (HCl salt) | 3 | [8] |
| Hydrogen Bond Acceptors (HCl salt) | 5 | [8] |
| Rotatable Bonds | 2 | [8] |
| Topological Polar Surface Area | 58.61 Ų | [5] [8] |
| LogP (HCl salt) | 1.96620 | [5] |
| Physical State | Solid (white powder) | [4] [11] [12] |
| Storage Temperature | Ambient | [11] [12] |
Irritant